molecular formula C10H14O8S2 B14484161 1-(4-Hydroxy-3-methoxyphenyl)propane-1,3-disulfonic acid CAS No. 65113-62-4

1-(4-Hydroxy-3-methoxyphenyl)propane-1,3-disulfonic acid

Cat. No.: B14484161
CAS No.: 65113-62-4
M. Wt: 326.3 g/mol
InChI Key: PQAHGFGYULZMEH-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methoxyphenyl)propane-1,3-disulfonic acid is an organic compound characterized by the presence of hydroxy, methoxy, and sulfonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)propane-1,3-disulfonic acid typically involves the sulfonation of 1-(4-Hydroxy-3-methoxyphenyl)propane. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to ensure the selective introduction of sulfonic acid groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3-methoxyphenyl)propane-1,3-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of sulfonate esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or amines are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinones, reduced derivatives, and various sulfonate esters or amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Hydroxy-3-methoxyphenyl)propane-1,3-disulfonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)propane-1,3-disulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonic acid groups can enhance the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxy-3-methoxyphenyl)propan-2-one:

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid:

Uniqueness

1-(4-Hydroxy-3-methoxyphenyl)propane-1,3-disulfonic acid is unique due to the presence of two sulfonic acid groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns.

Properties

CAS No.

65113-62-4

Molecular Formula

C10H14O8S2

Molecular Weight

326.3 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)propane-1,3-disulfonic acid

InChI

InChI=1S/C10H14O8S2/c1-18-9-6-7(2-3-8(9)11)10(20(15,16)17)4-5-19(12,13)14/h2-3,6,10-11H,4-5H2,1H3,(H,12,13,14)(H,15,16,17)

InChI Key

PQAHGFGYULZMEH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(CCS(=O)(=O)O)S(=O)(=O)O)O

Origin of Product

United States

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